(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol
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Description
(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol, also known as DFB, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Scientific Research Applications
Heterogeneously Catalyzed Condensations
The acid-catalyzed condensation of glycerol with various aldehydes and ketones to form cyclic acetals and related structures has been explored (Deutsch, Martin, & Lieske, 2007). This work demonstrates the potential utility of benzoxazole derivatives in catalysis and the synthesis of novel platform chemicals.
Fluorescent Properties and Applications
Benzoxazole derivatives have been studied for their unique photophysical properties, such as fluorescence. Compounds similar to (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol have been identified to emit blue and green fluorescence, with emission intensity highly affected by solvent polarity (Tanaka & Komiya, 2002). This suggests potential applications in materials science, particularly in the design of fluorescent probes and materials.
Antimicrobial and Analgesic Activities
Some benzoxazole derivatives have been synthesized and evaluated for their antimicrobial and analgesic activities. These compounds show promising biological activities, indicating the potential for (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol to serve as a precursor or model compound in pharmaceutical research (Jayanna et al., 2013).
Catalyst in Organic Reactions
The use of benzoxazole derivatives as ligands in metal-catalyzed reactions has been documented, showcasing their utility in promoting efficient synthesis reactions under mild conditions (Ozcubukcu et al., 2009). This area of research could encompass the development of novel catalysts for organic synthesis, utilizing the structural motif of (5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol.
properties
IUPAC Name |
(5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c9-8(10)2-1-7-5(3-8)6(4-12)11-13-7/h12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKJEVCNDQVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1ON=C2CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanol |
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